molecular formula C21H20N4O3 B11141599 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline

2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline

Cat. No.: B11141599
M. Wt: 376.4 g/mol
InChI Key: WIYYRUFQYWDBPV-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline: 1-methyl-4-(4-nitrophenyl)piperazine , is a heterocyclic compound with the following chemical formula:

C11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2C11​H15​N3​O2​

. It belongs to the quinoline family and contains a piperazine ring, which confers interesting biological properties.

Preparation Methods

Industrial Production Methods: The industrial-scale production of 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline is not well-documented. it likely involves modifications of existing synthetic methods to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can lead to the formation of quinoline-based radicals or other oxidized derivatives.

    Reduction: Reduction reactions may yield partially saturated or fully saturated piperazine derivatives.

    Substitution: Nucleophilic substitution at the piperazine nitrogen or quinoline carbon atoms can occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce the nitro group.

    Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products depend on the specific reaction conditions. Potential products include reduced piperazine derivatives, quinoline analogs, and substituted piperazines.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.

    Fluorescent Probes: Quinoline derivatives often serve as fluorescent probes in analytical chemistry.

Biology and Medicine:

    Antimicrobial Activity: Some quinoline-based compounds exhibit antimicrobial properties.

    Neuropharmacology: Piperazine derivatives can interact with neurotransmitter receptors.

Industry:

    Dye Synthesis: Quinoline derivatives find applications in dye synthesis.

    Pharmaceuticals: The compound’s structural motifs may inspire drug discovery efforts.

Mechanism of Action

The precise mechanism of action for 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline remains elusive. It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these details.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(2-methylquinolin-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H20N4O3/c1-15-14-19(18-4-2-3-5-20(18)22-15)21(26)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(27)28/h2-9,14H,10-13H2,1H3

InChI Key

WIYYRUFQYWDBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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